1-Chloro-1-(2-ethoxy-3-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-ethoxy-3-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-ethoxy-3-(methylthio)phenyl)propan-2-one typically involves multiple steps. One common method includes the reaction of 2-ethoxy-3-(methylthio)benzaldehyde with chloroacetone under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-ethoxy-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1-(2-ethoxy-3-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-ethoxy-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(2-methoxy-3-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-ethoxy-3-(ethylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-ethoxy-3-(methylthio)phenyl)butan-2-one
Uniqueness
1-Chloro-1-(2-ethoxy-3-(methylthio)phenyl)propan-2-one is unique due to the specific combination of functional groups attached to the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H15ClO2S |
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Molecular Weight |
258.76 g/mol |
IUPAC Name |
1-chloro-1-(2-ethoxy-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClO2S/c1-4-15-12-9(11(13)8(2)14)6-5-7-10(12)16-3/h5-7,11H,4H2,1-3H3 |
InChI Key |
BWSUDBZVSLDNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1SC)C(C(=O)C)Cl |
Origin of Product |
United States |
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